3-benzyl-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(3,4,5-trimethoxybenzyl)thiourea
Description
The compound “3-benzyl-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(3,4,5-trimethoxybenzyl)thiourea” is a thiourea derivative featuring a benzyl group, a 3,4,5-trimethoxybenzyl substituent, and a 5-methoxy-2-methylindole ethyl moiety. Thiourea derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The indole moiety, with its methoxy and methyl substituents, may enhance binding affinity to biological targets due to hydrophobic and hydrogen-bonding interactions .
Properties
IUPAC Name |
3-benzyl-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N3O4S/c1-20-24(25-17-23(34-2)11-12-26(25)32-20)13-14-33(30(38)31-18-21-9-7-6-8-10-21)19-22-15-27(35-3)29(37-5)28(16-22)36-4/h6-12,15-17,32H,13-14,18-19H2,1-5H3,(H,31,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJRZNVWOGRYNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCN(CC3=CC(=C(C(=C3)OC)OC)OC)C(=S)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-benzyl-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(3,4,5-trimethoxybenzyl)thiourea is a complex thiourea derivative that has garnered attention for its potential biological activities. Thioureas are known for their diverse pharmacological properties, including anticancer, antimicrobial, and antiviral effects. This article reviews the biological activity of this specific compound based on available research findings.
Chemical Structure and Properties
The compound features a thiourea moiety linked to two distinct aromatic systems, which may contribute to its biological activities. The presence of methoxy groups on the benzyl rings enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Thiourea derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Mechanism of Action : Studies suggest that thioureas may inhibit key enzymes involved in cancer cell proliferation and induce apoptosis. This is often mediated through pathways involving thymidylate synthase inhibition, leading to disrupted DNA synthesis .
- Case Studies : In vitro assays have shown that related thiourea compounds demonstrate IC50 values ranging from 1.50 µM to 20 µM against different cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) .
Antimicrobial Activity
The antimicrobial potential of thioureas has been documented through various studies:
- Inhibition of Pathogens : Compounds similar to the target compound have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) often reported in the low micromolar range .
- Mechanism : The antimicrobial action is hypothesized to involve disruption of bacterial cell membranes or interference with metabolic pathways critical for bacterial survival.
Other Biological Activities
Thiourea derivatives have also been explored for additional biological activities:
- Antiviral and Antiparasitic Effects : Some studies indicate that certain thiourea compounds exhibit antiviral properties against viruses like HIV and antiparasitic effects against Plasmodium falciparum, the causative agent of malaria .
Molecular Docking Studies
Molecular docking studies provide insights into the binding interactions between thiourea derivatives and their biological targets:
Scientific Research Applications
Anticancer Activity
Thiourea derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to 3-benzyl-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(3,4,5-trimethoxybenzyl)thiourea exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that certain thiourea derivatives can induce apoptosis in cancer cells through the activation of caspases and the modulation of cell cycle progression .
Antimicrobial Properties
Thioureas are recognized for their antimicrobial activities. A study demonstrated that thiourea derivatives possess potent antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes and inhibition of enzymatic activity essential for bacterial survival .
Antidiabetic Effects
Recent investigations into thiourea compounds have revealed their potential as antidiabetic agents. They may enhance insulin sensitivity and promote glucose uptake in muscle cells, which is crucial for managing diabetes mellitus .
Molecular Recognition
Thioureas are known for their ability to form complexes with metal ions, which is significant in molecular recognition applications. The coordination chemistry of thioureas allows them to act as ligands in the formation of metal complexes that can be used in catalysis and sensor development .
Organocatalysis
The compound's structure suggests potential use as an organocatalyst in various organic reactions. Thioureas can facilitate reactions such as Michael additions and aldol reactions by stabilizing transition states through hydrogen bonding interactions .
Anti-inflammatory Properties
In silico studies have indicated that related thiourea derivatives may act as inhibitors of enzymes involved in inflammatory pathways, such as lipoxygenase. This suggests a therapeutic potential for treating inflammatory diseases .
Synthesis of Heterocycles
Thioureas are valuable intermediates in the synthesis of heterocyclic compounds. They can be utilized to generate a variety of biologically active molecules through cyclization reactions, thereby expanding the library of drug candidates available for pharmaceutical research .
Green Chemistry Applications
The synthesis of thioureas often employs environmentally friendly methods, aligning with green chemistry principles. This includes using less hazardous solvents and reagents while maximizing yield and minimizing waste during chemical reactions .
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiourea Derivatives with Indole Substituents
The closest structural analog is 1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea (CAS: 687579-00-6) . Key differences include:
- Indole substituent: The target compound has a 5-methoxy group, while the analog has a 5-fluoro substituent.
- Aryl group on thiourea : The target compound uses a benzyl group, whereas the analog substitutes it with a 2-methoxyphenyl group. The latter may reduce steric hindrance but alter π-π stacking interactions.
| Property | Target Compound | Analog (CAS: 687579-00-6) |
|---|---|---|
| Indole substituent | 5-methoxy-2-methyl | 5-fluoro-2-methyl |
| Aryl group on thiourea | Benzyl | 2-Methoxyphenyl |
| Molecular weight* | ~650 g/mol (estimated) | ~582 g/mol (based on formula) |
Pyrrole Carboxylates with Indolyl Groups
Ethyl pyrrole carboxylates (e.g., 10a–e from Molecules, 2013) share the 5-methoxy-2-methylindole motif but differ in core structure (pyrrole vs. thiourea) . For example:
- 10a : Yield = 98%, mp = 169–173°C, with two 1-methylindole groups.
- 10b : Yield = 94%, mp = 186–190°C, featuring 1,5-dimethylindole substituents.
However, the pyrrole derivatives exhibit higher synthetic yields (>90%), suggesting that the thiourea core might require optimized reaction conditions.
Benzothiazole Derivatives
5-Chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole (Acta Cryst., 2012) shares the 3,4,5-trimethoxyphenyl group but replaces thiourea with a benzothiazole ring . Benzothiazoles are associated with antitumor activity, but the thiourea group in the target compound could offer broader interaction profiles (e.g., via sulfur and nitrogen atoms).
Other Thiourea Derivatives
Catalogued thioureas (e.g., 1-[(1R,2R)-2-(dimethylamino)-1,2-diphenylethyl]-3-[(S)-1-(naphthalen-1-yl)ethyl]thiourea) feature bulky aromatic groups but lack the indole or trimethoxybenzyl motifs . These compounds are often used in asymmetric catalysis, highlighting the structural versatility of thioureas.
Preparation Methods
Synthesis of 3,4,5-Trimethoxybenzyl Isothiocyanate
3,4,5-Trimethoxybenzylamine is treated with thiophosgene (CSCl2) in dichloromethane (DCM) at 0°C for 2 hours. The reaction mixture is quenched with ice-cold water, and the organic layer is dried over anhydrous sodium sulfate. The isothiocyanate intermediate is obtained as a yellow oil (yield: 82%) and used directly in the next step.
Condensation with 2-(5-Methoxy-2-Methyl-1H-Indol-3-yl)Ethylamine
The isothiocyanate is reacted with 2-(5-methoxy-2-methyl-1H-indol-3-yl)ethylamine in tetrahydrofuran (THF) under nitrogen at room temperature for 24 hours. The reaction is monitored by thin-layer chromatography (TLC), and the crude product is purified via recrystallization from ethanol/dichloromethane (1:1), yielding the monosubstituted thiourea derivative (mp 195–197°C).
Introduction of the Benzyl Group
The monosubstituted thiourea is alkylated using benzyl bromide in the presence of potassium tert-butoxide (t-BuOK) in DMF at 60°C for 6 hours. The final product, 3-benzyl-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(3,4,5-trimethoxybenzyl)thiourea, is isolated as a white crystalline solid (mp 210–212°C) after column chromatography (silica gel, chloroform/methanol 9:1).
Analytical Characterization and Mechanistic Insights
Spectroscopic Validation
Crystallographic Analysis
Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P2₁/c) with intramolecular hydrogen bonds between the thiourea NH and the methoxy oxygen atoms, stabilizing the supramolecular architecture. π–π stacking interactions between the indole and benzyl rings further contribute to crystalline order.
Comparative Evaluation of Synthetic Routes
A comparative analysis of alternative methodologies is presented in Table 1.
Table 1. Optimization of Thiourea Formation Conditions
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Isothiocyanate coupling | THF, rt, 24 h | 78 | 98 |
| Carbodiimide-mediated* | EDC/HOBt, DMF, 0°C to rt, 24 h | 65 | 92 |
| Thiophosgene alkylation | CSCl2, DCM, 0°C, 2 h | 71 | 95 |
*EDC = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; HOBt = Hydroxybenzotriazole
The isothiocyanate route outperforms carbodiimide-mediated coupling in both yield and purity, likely due to reduced side reactions.
Challenges and Mitigation Strategies
Regioselectivity in Alkylation
Competing N- and S-alkylation is mitigated by employing bulky bases (e.g., t-BuOK) and polar aprotic solvents (DMF), which favor N-alkylation.
Purification of Hydrophobic Intermediates
Recrystallization from ethanol/dichloromethane (1:1) effectively removes unreacted starting materials while preserving product stability.
Q & A
Basic: What are the recommended synthetic routes for this thiourea derivative, and how can its purity be validated?
Methodological Answer:
The compound can be synthesized via a two-step protocol:
- Step 1: React 5-methoxy-2-methyl-1H-indole-3-ethylamine with 3,4,5-trimethoxybenzyl isothiocyanate under reflux in anhydrous DMF (4–6 hours). Monitor progress via TLC (ethyl acetate/hexane, 3:7) .
- Step 2: Introduce the benzyl group via nucleophilic substitution using benzyl bromide in the presence of a base (e.g., K₂CO₃).
- Purification: Crystallize from ethanol to remove unreacted starting materials and byproducts .
- Validation: Confirm purity using HPLC (>95% purity threshold) and characterize via -/-NMR, IR (C=S stretch ~1250–1350 cm), and elemental analysis .
Advanced: How can synthetic yields be optimized, and what are common pitfalls in scaling up?
Methodological Answer:
- Optimization:
- Pitfalls:
Basic: What spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- -NMR: Identify indole NH (~10–12 ppm), thiourea NH (~9–10 ppm), and methoxy protons (~3.7–3.9 ppm). Overlapping signals in the aromatic region require 2D-COSY for resolution .
- IR Spectroscopy: Confirm the C=S bond (1250–1350 cm) and absence of isothiocyanate peaks (~2100 cm) .
- Mass Spectrometry: Use HRMS (ESI+) to verify the molecular ion peak (e.g., [M+H] at m/z 535.2) .
Advanced: How to resolve contradictions in spectral data (e.g., unexpected NH shifts)?
Methodological Answer:
- Dynamic Effects: Variable-temperature NMR (25–80°C) can reveal rotational barriers in the thiourea moiety causing signal broadening .
- Tautomerism: Use -NMR to distinguish between thione (C=S) and thiol (C-SH) tautomers, which affect bioactivity .
- X-ray Crystallography: Resolve ambiguities by determining the solid-state structure, particularly hydrogen-bonding patterns (e.g., N-H···S interactions) .
Basic: What in vitro assays are suitable for evaluating antimicrobial activity?
Methodological Answer:
- MIC Determination: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). Include positive controls (e.g., fluconazole) .
- Mechanistic Insight: Perform time-kill assays and membrane permeability tests (propidium iodide uptake) to assess disruption of microbial membranes .
Advanced: How to investigate structure-activity relationships (SAR) for methoxy substituents?
Methodological Answer:
- Analog Synthesis: Replace 3,4,5-trimethoxybenzyl with mono-/dimethoxy variants and compare bioactivity .
- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding to fungal CYP51 or bacterial topoisomerase IV. Correlate binding scores with experimental MIC values .
- Metabolite Profiling: Use LC-MS/MS to identify oxidative demethylation products in microbial cultures, which may deactivate the compound .
Basic: How to assess stability under physiological conditions?
Methodological Answer:
- pH Stability: Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours. Analyze degradation via HPLC .
- Thermal Stability: Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C typical for thioureas) .
Advanced: What strategies can elucidate the role of hydrogen bonding in dimerization?
Methodological Answer:
- Solid-State Analysis: Use X-ray crystallography to map N-H···S and C=O···H-N interactions in dimeric structures .
- Solution Studies: Conduct -NMR dilution experiments in DMSO-d₆ to observe concentration-dependent chemical shifts indicative of self-association .
- DFT Calculations: Model dimerization energetics (e.g., Gaussian 09) to quantify interaction strengths and predict solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
